molecular formula C13H13NO3 B2928571 2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 1909336-08-8

2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B2928571
CAS No.: 1909336-08-8
M. Wt: 231.251
InChI Key: JNYOJLXLGJTEEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a conformationally constrained bicyclic amino acid derivative. Its structure features a fused bicyclo[2.1.1]hexane scaffold with a benzoyl group at the nitrogen atom and a carboxylic acid moiety at the 1-position. This compound is of significant interest in medicinal chemistry and peptide research due to its ability to enforce rigid spatial arrangements, thereby modulating peptide backbone conformations and enhancing metabolic stability .

Key physicochemical properties include:

  • Molecular formula: C₁₃H₁₃NO₃ (exact mass varies with substituents).
  • Structural features: A strained cyclobutane ring fused to a pyrrolidine-like system, with a benzoyl group introducing steric bulk and hydrophobicity.
  • Applications: Used in the synthesis of peptidomimetics, enzyme inhibitors, and bioactive probes .

Properties

IUPAC Name

2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-11(10-4-2-1-3-5-10)14-8-9-6-13(14,7-9)12(16)17/h1-5,9H,6-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYOJLXLGJTEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(N(C2)C(=O)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the benzoyl and carboxylic acid groups. Common synthetic routes may include:

  • Condensation reactions: These reactions often involve the use of benzoyl chloride and a suitable amine precursor to form the bicyclic structure.

  • Carboxylation reactions: The carboxylic acid group can be introduced through reactions with carbon dioxide or carboxylating agents under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It can serve as a probe or inhibitor in biological studies to understand enzyme mechanisms and interactions.

  • Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Understanding these mechanisms is crucial for its application in various fields.

Comparison with Similar Compounds

Table 1: Structural Comparison of Bicyclic Amino Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features References
2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid Not explicitly provided C₁₃H₁₃NO₃ ~237.25 Benzoyl group; strained [2.1.1] bicyclo system
Boc-2,4-methanoproline 127926-24-3 C₁₁H₁₇NO₄ 227.26 tert-Butoxycarbonyl (Boc) protecting group; [2.1.1] bicyclo system
Fmoc-2,4-methanoproline 1936396-62-1 C₂₁H₁₉NO₄ 349.39 Fluorenylmethyloxycarbonyl (Fmoc) group; enhanced UV detectability
2-Isopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid 758679-85-5 C₉H₁₅NO₂ 169.22 Isopropyl substituent; reduced polarity
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride 182137-43-5 C₇H₁₂ClNO₂ 177.63 Larger [2.2.1] bicyclo system; hydrochloride salt improves solubility
3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid 489438-95-1 C₁₁H₁₇NO₄ 227.26 [3.1.0] bicyclo system; distinct ring strain and conformational flexibility

A. Conformational Rigidity

  • The [2.1.1] bicyclo system in 2-benzoyl-2-azabicyclohexane-1-carboxylic acid introduces significant ring strain, leading to restricted bond angles (e.g., C(20)–C(30)–C(40) angle distortion) compared to proline or larger bicyclo systems like [2.2.1]heptane derivatives .
  • Larger bicyclo systems (e.g., [2.2.1]heptane) exhibit reduced strain, allowing greater flexibility in peptide backbone conformations .

B. Solubility and Stability

  • Hydrochloride salts (e.g., 7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride) enhance aqueous solubility compared to free carboxylic acids .
  • Bulky substituents like benzoyl or Fmoc groups increase hydrophobicity, improving membrane permeability but reducing solubility in polar solvents .

Research Findings and Trends

Recent studies highlight the following:

Peptidomimetic Design : The [2.1.1] bicyclo system outperforms proline in stabilizing β-turn structures in cyclic peptides, as shown in X-ray crystallography studies .

Metabolic Stability : Benzoyl-substituted derivatives exhibit prolonged half-lives in hepatic microsomal assays compared to unsubstituted analogues .

Diversity-Oriented Synthesis : New derivatives like 4-bromo-bicyclo[2.1.1]hexane-1-carboxylic acid (CAS 2090553-35-6) are emerging as versatile intermediates for cross-coupling reactions .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via ester hydrolysis of its methyl ester derivative (e.g., Methyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate, CAS 77422-38-9), followed by deprotection under acidic or basic conditions. Protecting group strategies, such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl), are critical for stabilizing the bicyclic scaffold during synthesis. For example, Boc-protected analogs (e.g., CAS 127926-24-3) require trifluoroacetic acid (TFA) for deprotection, while Fmoc derivatives (e.g., CAS 1936396-62-1) use piperidine .

Q. How is the bicyclic structure of this compound confirmed experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is essential for verifying the bicyclo[2.1.1]hexane scaffold. Key spectral markers include distinct coupling constants for bridgehead protons and downfield shifts of carboxylic acid protons. X-ray crystallography provides definitive structural confirmation, as seen in related bicyclohexane derivatives (e.g., 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid, CAS 141046-52-8) .

Q. What role does the bicyclo[2.1.1]hexane system play in modulating conformational rigidity?

  • Methodological Answer : The bicyclic framework imposes significant steric constraints, reducing rotational freedom and stabilizing specific conformations. This rigidity enhances hydrophobic interactions and minimizes aggregation in peptide synthesis, as demonstrated in methanoproline analogs (e.g., Boc-2,4-methanoproline). Computational studies (e.g., molecular dynamics simulations) can quantify energy barriers for ring puckering .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for bicyclo[2.1.1]hexane derivatives?

  • Methodological Answer : Discrepancies in NMR or mass spectrometry data often arise from impurities or diastereomerism. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and chiral chromatography (e.g., HPLC with a chiral stationary phase) to isolate enantiomers. Cross-validation with X-ray structures, as seen in bicyclohexane-carboxylic acid derivatives (e.g., EN300-27737171), is critical .

Q. What mechanistic insights explain the reactivity of the benzoyl group in this compound?

  • Methodological Answer : The benzoyl group undergoes nucleophilic acyl substitution under basic conditions. Kinetic studies using pH-dependent UV-Vis spectroscopy or 18O^{18}\text{O}-labeling can track hydrolysis rates. Comparative studies with analogs (e.g., 2-Benzoylbenzoic acid, CAS 85-52-9) reveal steric effects from the bicyclic system on reaction pathways .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize the geometry of the bicyclic core, while molecular docking (e.g., AutoDock Vina) screens for binding affinity to enzymes like prolyl oligopeptidase. Free-energy perturbation (FEP) simulations quantify binding energies, validated by experimental IC50_{50} values from enzyme inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.